4-Aminohippuric acid

概要

説明

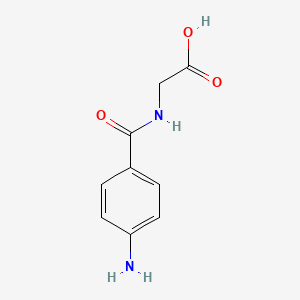

アミノヒップル酸は、パラアミノヒップル酸としても知られており、ヒップル酸の誘導体です。主に腎臓に関連する医学的検査において診断薬として使用され、特に腎血漿流量を測定するために使用されます。 この化合物は、アミノ酸グリシンとパラアミノ安息香酸のアミド誘導体です .

準備方法

合成経路と反応条件

アミノヒップル酸の合成は通常、ベンゾイルクロリドから始まり、ベンゾイルクロリドは制御された環境でグリシンと反応します。この反応は、ベンゾイル基がアミノ酸に移されてヒップル酸を中間生成物として形成するアシル化の古典的な例です。次の重要なステップは、ヒップル酸のニトロ化であり、ベンゼン環にニトロ基を導入します。続いて、ニトロ基をアミノ基に還元すると、アミノヒップル酸が得られます。 最後の段階は、未反応の出発物質、副生成物、または不純物を除去するための精製です .

工業生産方法

工業現場では、アミノヒップル酸の生産は同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高い収率と純度を確保するために、反応条件を厳密に制御する必要があります。 結晶化やクロマトグラフィーなどの高度な精製技術を使用することが、目的の製品品質を実現するために一般的です .

化学反応の分析

反応の種類

アミノヒップル酸は、さまざまな化学反応を受けます。これには以下が含まれます。

酸化: 特定の条件下で酸化させて、さまざまな誘導体を形成することができます。

還元: 前駆体のニトロ基を還元して、アミノ基を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 通常は、炭素上のパラジウムなどの触媒の存在下で水素が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまなアミノヒップル酸の誘導体が含まれ、これらはさらなる化学合成のために、または医薬品アプリケーションにおける中間体として使用できます .

科学研究への応用

アミノヒップル酸は、科学研究で幅広い用途があります。

化学: 化合物の相互作用ダイナミクスと代謝経路を研究するために使用されます。

生物学: 腎臓の生理学と病態生理学を理解するのに役立ちます。

医学: 腎血漿流量と糸球体濾過量を評価するための診断ツールです。

科学的研究の応用

Measurement of Renal Plasma Flow

PAH is primarily utilized in clinical settings to measure effective renal plasma flow (ERPF) and assess the functional capacity of the renal excretory system. The compound is filtered by the glomeruli and actively secreted by the proximal tubules, making it an effective marker for renal function. Its high clearance rate allows for accurate assessment of renal capabilities.

- Mechanism : PAH is administered intravenously, where it undergoes filtration and secretion. The renal extraction ratio of PAH in healthy individuals is approximately 0.92, indicating that nearly all PAH is removed from the bloodstream during a single pass through the kidneys .

| Parameter | Value |

|---|---|

| Renal Extraction Ratio (ER) | ~0.92 |

| Clearance Rate | High |

| Administration Route | Intravenous |

Radiopharmaceutical Applications

Recent studies have explored the use of PAH as a radiopharmaceutical agent, particularly in peptide receptor radiotherapy (PRRT) for neuroendocrine tumors. PAH coinfusion has been shown to improve kidney protection during treatment with radiolabeled compounds such as .

- Case Study : In a study involving twelve patients with metastatic gastroenteropancreatic neuroendocrine tumors, PAH was used as a protective agent during PRRT. Results indicated no significant changes in renal function markers when PAH was administered compared to standard amino acid infusions .

| Treatment Cycle | PAH Group (n=15) | AA Group (n=15) |

|---|---|---|

| Mean Creatinine Level (mg/dL) | No change (p ≥ 0.20) | Significant increase (p < 0.01) |

| Kidney Absorbed Dose Coefficient (Gy/GBq) | 0.60 ± 0.14 | 0.53 ± 0.16 |

Drug Interaction Studies

PAH has been investigated for its role in drug interactions, particularly concerning organic anion transporters in the kidneys. For instance, coadministration of PAH has been shown to alter the clearance rates of other drugs like penicillin due to competition for renal transport mechanisms.

- Mechanism : PAH competes with other drugs for organic anion transporters (OATs), influencing their pharmacokinetics and therapeutic efficacy .

Protein-Ligand Interaction Studies

Research utilizing ligand-based NMR methods has highlighted PAH's utility in studying protein-ligand complexes, providing insights into molecular interactions critical for drug development .

Summary of Findings

4-Aminohippuric acid serves multiple roles in both clinical and research contexts:

- Renal Function Assessment : Accurate measurement of ERPF.

- Radiotherapy Support : Enhances kidney protection during radiopharmaceutical treatments.

- Drug Interaction Insights : Aids in understanding pharmacokinetic profiles through transporter interactions.

- Molecular Studies : Facilitates research on protein-ligand dynamics.

作用機序

アミノヒップル酸は、糸球体で濾過され、腎臓の近位尿細管で能動的に分泌されます。血漿濃度が低い場合、平均して90%のアミノヒップル酸が1回の循環で腎臓から腎血流からクリアされます。この高いクリアランス率により、有効な腎血漿流量を測定するのに理想的に適しています。 推奨用量で到達する血漿濃度では本質的に無毒であり、その分析的測定は比較的簡単で正確です .

類似の化合物との比較

類似の化合物

ヒップル酸: アミノヒップル酸の合成における前駆体。

パラアミノ安息香酸: 合成に使用される別の前駆体。

ユニークさ

アミノヒップル酸は、高い腎臓クリアランス率と、腎血漿流量の正確な測定値を提供できることから、ユニークです。 イヌリンは糸球体によってのみ濾過されるのに対し、アミノヒップル酸は濾過と分泌の両方を行うため、より包括的な診断ツールです .

類似化合物との比較

Similar Compounds

Hippuric acid: A precursor in the synthesis of aminohippuric acid.

Para-aminobenzoic acid: Another precursor used in the synthesis.

Inulin: Used in similar diagnostic tests for measuring glomerular filtration rate

Uniqueness

Aminohippuric acid is unique due to its high renal clearance rate and its ability to provide accurate measurements of renal plasma flow. Unlike inulin, which is only filtered by the glomeruli, aminohippuric acid is both filtered and secreted, making it a more comprehensive diagnostic tool .

生物活性

4-Aminohippuric acid (AHA), a derivative of hippuric acid, is an acyl glycine primarily involved in renal function and metabolism. This compound has garnered attention for its biological activities, particularly in renal plasma flow measurement and its role in the transport of various organic anions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized from the conjugation of p-amino benzoic acid with glycine. It is primarily excreted by the kidneys, where it plays a crucial role in measuring effective renal plasma flow (ERPF). The renal handling of AHA involves its uptake into proximal tubular cells through organic anion transporters (OATs), specifically OAT1 and OAT3, which facilitate the exchange of AHA with intracellular dicarboxylates like α-ketoglutarate .

The biological activity of this compound can be summarized through its mechanisms:

- Renal Excretion : AHA is utilized in clinical settings to assess renal function. Its clearance from plasma is nearly complete after a single pass through the kidneys, making it a reliable marker for evaluating renal plasma flow .

- Transport Functions : AHA is involved in the transport of various compounds across renal tubular membranes, including prostaglandins and neuroactive metabolites. It aids in detoxifying drugs and xenobiotics by facilitating their renal excretion .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Clinical Evaluation of Renal Function : A study assessed the effectiveness of this compound in measuring ERPF in patients with varying degrees of kidney function. Results indicated that AHA clearance correlated well with traditional markers like creatinine clearance, supporting its use as a diagnostic tool for renal impairment .

- Drug Interaction Studies : Research involving the co-administration of AHA and fexofenadine showed that AHA could significantly alter the pharmacokinetics of fexofenadine by inhibiting its renal excretion. This highlights AHA's role in drug interaction dynamics within renal systems .

特性

IUPAC Name |

2-[(4-aminobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMNQINEKMPTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022590 | |

| Record name | Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Discolors upon exposure to light; [Hawley] Off-white or white powder; [MSDSonline], Solid | |

| Record name | p-Aminohippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, SOL IN WATER /P-AMINOHIPPURIC ACID SODIUM/, 1 G SOL IN 45 ML WATER, SOL IN CHLOROFORM; BENZENE; ACETONE; ALCOHOL, PRACTICALLY INSOL IN ETHER; CARBON TETRACHLORIDE, FREELY SOL IN SOLN OF ALKALI HYDROXIDES WITH SOME DECOMP, For more Solubility (Complete) data for P-AMINOHIPPURIC ACID (7 total), please visit the HSDB record page., 13 mg/mL | |

| Record name | Aminohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOHIPPURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | p-Aminohippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Aminohippurate is filtered by the renal glomeruli and secreted into the urine by the proximal tubules. By measuring the amount of drug in the urine it is possible to determine functional capacity and effective renal plasma flow., P-AMINOHIPPURATE (PAH) IS PROTOTYPE FOR AN AGENT EXCRETED BY ORGANIC ACID TRANSPORT SYSTEM...LOCATED IN PROXIMAL CONVOLUTED TUBULES...PROTEIN-BOUND TOXICANTS ARE FULLY AVAIL FOR ACTIVE TRANSPORT. /PROCESS HAS/...ALL CHARACTERISTICS OF ACTIVE TRANSPORT SYSTEM; THEREFORE VARIOUS COMPD COMPETE WITH ONE ANOTHER FOR SECRETION. | |

| Record name | Aminohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOHIPPURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM HOT WATER, PRISMS FROM WATER, WHITE, CRYSTALLINE POWDER | |

CAS No. |

61-78-9, 94-16-6 | |

| Record name | p-Aminohippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminohippuric acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminohippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminohippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminohippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(4-aminobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminohippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 4-aminohippurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79XT83BJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-AMINOHIPPURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199-200 °C, 198-199 °C, 198.5 °C | |

| Record name | Aminohippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-AMINOHIPPURIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Aminohippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。